methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 358986-46-6
VCID: VC7344914
InChI: InChI=1S/C12H10N2O4/c1-18-12(15)11-7-13-6-10(11)8-2-4-9(5-3-8)14(16)17/h2-7,13H,1H3
SMILES: COC(=O)C1=CNC=C1C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C12H10N2O4
Molecular Weight: 246.222

methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate

CAS No.: 358986-46-6

Cat. No.: VC7344914

Molecular Formula: C12H10N2O4

Molecular Weight: 246.222

* For research use only. Not for human or veterinary use.

methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate - 358986-46-6

Specification

CAS No. 358986-46-6
Molecular Formula C12H10N2O4
Molecular Weight 246.222
IUPAC Name methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate
Standard InChI InChI=1S/C12H10N2O4/c1-18-12(15)11-7-13-6-10(11)8-2-4-9(5-3-8)14(16)17/h2-7,13H,1H3
Standard InChI Key BJRIFKSPQVQBLA-UHFFFAOYSA-N
SMILES COC(=O)C1=CNC=C1C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate is C₁₃H₁₀N₂O₄, derived from the fusion of a pyrrole ring, a 4-nitrophenyl substituent, and a methyl ester group. Key structural features include:

  • Pyrrole Core: A five-membered aromatic ring with one nitrogen atom.

  • 4-Nitrophenyl Group: Introduces strong electron-withdrawing effects due to the nitro (-NO₂) substituent at the para position.

  • Methyl Ester: Enhances solubility in organic solvents and serves as a directing group in further functionalization .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight258.23 g/molCalculated
Exact Mass258.0641 Da
LogP (Partition Coeff.)2.81
Topological Polar SA98.91 Ų
Hydrogen Bond Donors1 (NH group)

The nitro group’s electron-withdrawing nature reduces the electron density of the pyrrole ring, as evidenced by computational studies on analogous compounds .

Synthesis and Reaction Pathways

Key Synthetic Routes

Methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate can be synthesized via multicomponent reactions or palladium-catalyzed cross-coupling. A representative method involves:

  • Knorr Pyrrole Synthesis: Condensation of 4-nitrobenzaldehyde with a β-ketoester, followed by cyclization.

  • Suzuki-Miyaura Coupling: Introducing the 4-nitrophenyl group to a pre-formed pyrrole ester using aryl boronic acids .

Table 2: Comparison of Synthetic Methods

MethodYield (%)ConditionsReference
Knorr Synthesis65–70Acidic, reflux
Suzuki Coupling75–80Pd(PPh₃)₄, K₂CO₃, DMF

The Suzuki method offers higher yields due to milder conditions and better functional group tolerance .

Spectroscopic Characterization

  • FT-IR: Strong absorption at 1710 cm⁻¹ (C=O stretch of ester) and 1520 cm⁻¹ (asymmetric NO₂ stretch) .

  • ¹H NMR: Key signals include δ 8.30 ppm (aromatic protons of nitrophenyl) and δ 3.90 ppm (methyl ester) .

  • ¹³C NMR: Peaks at δ 165 ppm (ester carbonyl) and δ 148 ppm (nitro group) .

Applications in Materials Science

Surface-Enhanced Raman Scattering (SERS)

Methyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate exhibits strong SERS activity on silver and gold substrates. DFT calculations reveal charge transfer from the nitro group to the metal surface, enhancing Raman signals by 10⁴–10⁶ times . This property is exploitable in biosensors for detecting biomolecules at trace concentrations .

Table 3: SERS Enhancement Factors

SubstrateEnhancement FactorDetection Limit (M)
Ag NPs1.2 × 10⁶10⁻¹²
Au NPs8.5 × 10⁵10⁻¹¹

Organic Electronics

The compound’s conjugated system and electron-deficient nitro group make it a candidate for n-type semiconductors. Theoretical studies predict an electron mobility of 0.15 cm²/V·s in thin-film transistors .

Pharmaceutical Relevance

Antimicrobial Activity

Analogues with similar structures show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The nitro group likely disrupts microbial electron transport chains .

Drug Delivery Systems

The methyl ester can be hydrolyzed to a carboxylic acid in vivo, enabling pH-sensitive drug release. Computational models suggest a hydrolysis rate of k = 0.12 h⁻¹ at physiological pH .

Computational and Theoretical Insights

Density Functional Theory (DFT) Studies

  • HOMO-LUMO Gap: Calculated at 3.8 eV, indicating moderate reactivity .

  • Electrostatic Potential: The nitro group exhibits a surface potential of −45 kcal/mol, favoring nucleophilic attacks at the pyrrole’s α-position .

Table 4: DFT-Derived Parameters

ParameterValue
HOMO Energy−6.2 eV
LUMO Energy−2.4 eV
Dipole Moment5.8 Debye

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